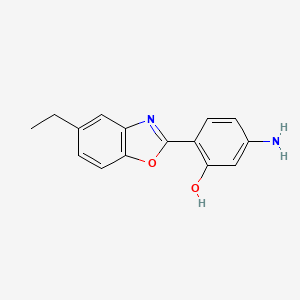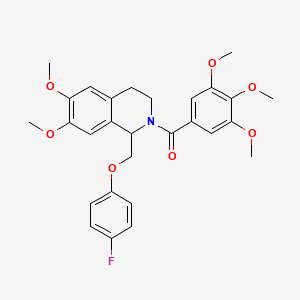
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone, is a complex organic molecule that appears to be related to the family of dihydroisoquinoline derivatives. These compounds are known for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects. The structure of the compound suggests that it may have similar biological activities due to the presence of methoxy and fluorophenoxy groups, which are common functional groups in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives typically involves multistep procedures starting from commercially available reagents. For example, a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation processes . This suggests that the compound of interest could potentially be synthesized through similar multistep reactions involving strategic functional group transformations and cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydroisoquinoline ring. The compound of interest likely has additional substituents, such as methoxy and fluorophenoxy groups, which can influence its chemical behavior and biological activity. The precise structure would be elucidated using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and possibly X-ray diffraction data, as demonstrated for related compounds .
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and oxidations. For instance, the synthesis of naphtho[2,3-g]isoquinoline-quinones involved multistep sequences with Diels-Alder condensation and substitution reactions . The compound of interest may similarly participate in reactions that modify the dihydroisoquinoline core or its substituents, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple methoxy groups suggests that the compound would have moderate polarity, affecting its solubility in organic solvents and possibly in aqueous media. The fluorophenoxy group could confer additional stability to the compound and influence its reactivity. The compound's melting point, boiling point, and stability under various conditions would be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Biomedical Applications
- Fluorophore Development : Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, characterized by strong fluorescence in a wide pH range. This compound's stability and fluorescence characteristics make it a valuable tool for biomedical analysis, potentially including compounds with similar structures (Hirano et al., 2004).
Chemical Analysis and Sensing
- pH Sensing : Halder et al. (2018) synthesized a Schiff-base molecule that acts as a ratiometric fluorescent chemosensor for pH. This study demonstrates the potential for creating pH sensors using complex organic compounds, possibly including the one inquired about (Halder et al., 2018).
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO7/c1-32-23-12-17-10-11-30(28(31)18-13-25(34-3)27(36-5)26(14-18)35-4)22(21(17)15-24(23)33-2)16-37-20-8-6-19(29)7-9-20/h6-9,12-15,22H,10-11,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVINARZEAYJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

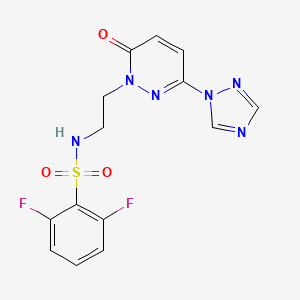
![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)
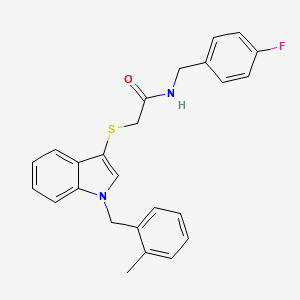
![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)
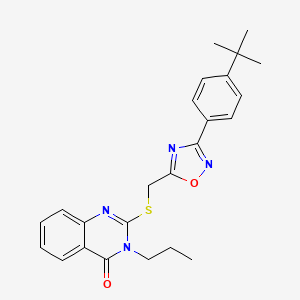
![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)
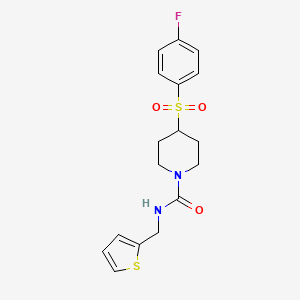
![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)
